2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
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Description
The compound “2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and an imidazo[1,2-a]pyridine . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Specific synthesis pathways for this compound are not available in the retrieved literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several heterocyclic rings. The triazole ring is a five-membered ring containing two carbon and three nitrogen atoms. The pyridazine ring is a six-membered ring with two nitrogen atoms. The imidazo[1,2-a]pyridine is a fused ring system containing a five-membered imidazole ring and a six-membered pyridine ring .Scientific Research Applications
Novel Synthesis Methods
Research into the synthesis of complex molecules like 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide reveals innovative methods in chemical synthesis. A notable approach involves the T3P–DMSO mediated desulfurative cyclization of in situ generated thioamides, providing an efficient and versatile method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines with high yields under mild conditions. This method highlights operational simplicity and the potential for diverse applications in medicinal chemistry and drug development (Ramesha et al., 2016).
Antimicrobial Activity
The development of new antimicrobial agents is crucial in combating resistant pathogens. Research into thienopyrimidine derivatives, including structures related to this compound, has led to the discovery of compounds with pronounced antimicrobial activity. These findings underscore the potential of such compounds in the development of new antimicrobial therapies (Bhuiyan et al., 2006).
Insecticidal Applications
The search for effective insecticidal agents has led to the synthesis and evaluation of various heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties. These compounds have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as effective insecticidal agents. This research contributes to the development of new strategies for pest control in agriculture (Soliman et al., 2020).
Properties
IUPAC Name |
2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS/c1-12-18(25-9-3-2-6-15(25)21-12)19(27)20-11-17-23-22-16-8-7-13(24-26(16)17)14-5-4-10-28-14/h2-10H,11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWDAKFALBHUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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